4-Chloro-3-fluoro-2-methylaniline

Vue d'ensemble

Description

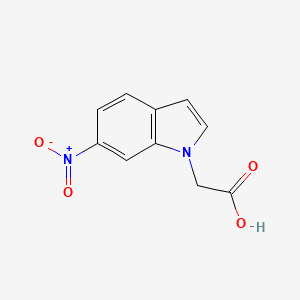

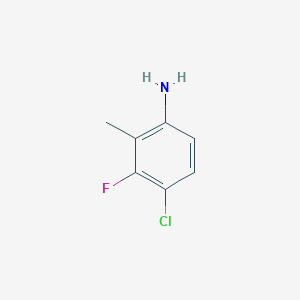

4-Chloro-3-fluoro-2-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It is a solid substance and is considered to be a derivative of aniline .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-2-methylaniline is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a methylamine group . The InChI code for this compound is 1S/C7H7ClFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-fluoro-2-methylaniline are not detailed in the sources, similar compounds like 4-Fluoro-3-methylaniline have been used in the synthesis of other complex molecules .Applications De Recherche Scientifique

Pharmaceuticals and Medicinal Chemistry

4-Chloro-3-fluoro-2-methylaniline serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers utilize it to create novel drug candidates, especially those targeting specific receptors or enzymes. Its structural modifications can lead to improved bioavailability, reduced toxicity, and enhanced pharmacological activity. For instance, it has been employed in the development of antiviral agents, anti-inflammatory drugs, and anticancer therapies .

Agrochemicals and Pesticides

The compound finds application in the agrochemical industry. Chemists use it as a precursor for designing herbicides, fungicides, and insecticides. By introducing functional groups or altering the substitution pattern, scientists can tailor its properties to selectively target pests or weeds while minimizing harm to non-target organisms. The synthesis of novel agrochemicals often involves 4-Chloro-3-fluoro-2-methylaniline as a key intermediate .

Dye and Pigment Synthesis

Due to its aromatic nature, this compound plays a role in the creation of dyes and pigments. By coupling it with other aromatic compounds, chemists generate colored molecules used in textiles, paints, and printing inks. The resulting dyes exhibit diverse shades, from reds to blues, depending on the specific reaction conditions and substituents. Researchers continue to explore its potential for developing new chromophores .

Materials Science and Polymer Chemistry

Researchers incorporate 4-Chloro-3-fluoro-2-methylaniline into polymer chains during copolymerization processes. These polymers find applications in coatings, adhesives, and engineering plastics. The presence of this aromatic amine enhances mechanical properties, such as tensile strength and impact resistance. Additionally, it contributes to thermal stability and chemical resistance, making it valuable in material science .

Organic Synthesis and Functionalization

Organic chemists utilize this compound as a versatile intermediate for various functional group transformations. For example:

- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions enable the creation of complex molecules using 4-Chloro-3-fluoro-2-methylaniline as a starting point .

Research in Organic Electronics

The field of organic electronics explores materials for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Researchers investigate the electronic properties of 4-Chloro-3-fluoro-2-methylaniline and its derivatives. These studies contribute to the development of efficient and cost-effective organic electronic devices .

Safety and Hazards

Mécanisme D'action

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Anilines typically undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The presence of the nitro group is crucial for the first step of nitration .

Biochemical Pathways

Anilines are known to be involved in various biochemical reactions, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction .

Result of Action

Anilines can be used in the synthesis of various compounds, indicating that they may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-chloro-3-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSBJDYIRNTFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)

![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)